molecular formula C26H27N3O3S B2702947 2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]-N-(4-methylbenzyl)acetamide CAS No. 689740-36-1

2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]-N-(4-methylbenzyl)acetamide

Cat. No.: B2702947
CAS No.: 689740-36-1
M. Wt: 461.58
InChI Key: RSXFJOXAQSAHMG-UHFFFAOYSA-N
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Description

2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]-N-(4-methylbenzyl)acetamide is a useful research compound. Its molecular formula is C26H27N3O3S and its molecular weight is 461.58. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Antimicrobial Activity : A study reported the synthesis of various pyrimidinones and oxazinones derivatives fused with thiophene rings, demonstrating significant antimicrobial activities comparable to reference drugs like streptomycin and fusidic acid (Hossan et al., 2012). This suggests the potential of structurally similar compounds for antimicrobial applications.

Anticancer Activity : Another study focused on the design, synthesis, and evaluation of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives, which showed anticancer activity against various cancer cell lines (Al-Sanea et al., 2020). This indicates that compounds with pyrimidine cores can be explored for their anticancer properties.

Enzyme Inhibition : Research into thieno[2,3-d]pyrimidines highlighted their potential as dual inhibitors of thymidylate synthase and dihydrofolate reductase, key enzymes in nucleotide biosynthesis, with applications in cancer therapy (Gangjee et al., 2008). This underscores the relevance of such compounds in developing enzyme inhibitors.

Properties

CAS No.

689740-36-1

Molecular Formula

C26H27N3O3S

Molecular Weight

461.58

IUPAC Name

2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide

InChI

InChI=1S/C26H27N3O3S/c1-17-9-11-21(12-10-17)15-27-22(30)16-29-25-23(18(2)19(3)33-25)24(31)28(26(29)32)14-13-20-7-5-4-6-8-20/h4-12H,13-16H2,1-3H3,(H,27,30)

InChI Key

RSXFJOXAQSAHMG-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C3=C(C(=C(S3)C)C)C(=O)N(C2=O)CCC4=CC=CC=C4

solubility

not available

Origin of Product

United States

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